molecular formula C14H16N2 B1361326 N-[2-(6-methylpyridin-3-yl)ethyl]aniline

N-[2-(6-methylpyridin-3-yl)ethyl]aniline

Cat. No.: B1361326
M. Wt: 212.29 g/mol
InChI Key: NYZHDBKVHXVXBL-UHFFFAOYSA-N
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Description

N-[2-(6-Methylpyridin-3-yl)ethyl]aniline (CAS: 109474-82-0) is an aromatic amine derivative with the molecular formula C₁₄H₁₆N₂ (molecular weight: 212.3 g/mol). Its structure comprises an aniline group linked via an ethyl chain to a 6-methylpyridin-3-yl moiety. The pyridine ring introduces a weakly basic nitrogen, while the methyl group at position 6 modulates steric and electronic properties. This compound is primarily used in research settings, with a purity of 95% as noted in commercial catalogs .

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

N-[2-(6-methylpyridin-3-yl)ethyl]aniline

InChI

InChI=1S/C14H16N2/c1-12-7-8-13(11-16-12)9-10-15-14-5-3-2-4-6-14/h2-8,11,15H,9-10H2,1H3

InChI Key

NYZHDBKVHXVXBL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)CCNC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Comparisons

Table 1: Key Structural and Molecular Features
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Heteroatoms Notable Features
N-[2-(6-Methylpyridin-3-yl)ethyl]aniline C₁₄H₁₆N₂ 212.3 Pyridine (N), methyl Weakly basic pyridine; moderate sterics
N-{2-[(4-Fluorophenyl)sulfanyl]ethyl}aniline C₁₄H₁₄FNS 247.34 Fluorine, sulfur Thioether linkage; electron-withdrawing F
N-[2-(Trifluoromethoxy)ethyl]aniline C₉H₁₀F₃NO 229.18 Trifluoromethoxy (O, F) Strongly electron-withdrawing CF₃O group
4-(5-Phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline C₂₁H₁₇N₃O 327.38 Isoxazole, pyridine Rigid isoxazole core; dual aromatic systems
N-{2-[2-(tert-Butyl)phenoxy]ethyl}-3-(tetrahydrofuran-2-ylmethoxy)aniline C₂₄H₃₂N₂O₃ 396.53 tert-Butyl, tetrahydrofuran Bulky tert-butyl; ether-linked furan
Key Observations:

Electronic Effects :

  • The pyridine group in the target compound introduces a conjugated π-system and weak basicity (pKa ~5–6), contrasting with N-[2-(trifluoromethoxy)ethyl]aniline , where the CF₃O group is strongly electron-withdrawing, reducing electron density on the aniline ring .
  • N-{2-[(4-Fluorophenyl)sulfanyl]ethyl}aniline contains a sulfur atom, which enhances lipophilicity and may facilitate redox interactions .

The target compound’s 6-methylpyridine substituent balances moderate steric bulk with electronic effects, making it adaptable for synthetic modifications.

Aromatic Systems :

  • The isoxazole ring in 4-(5-phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline provides rigidity and planar geometry, which could enhance stacking interactions in supramolecular systems .

Computational and Experimental Insights

  • Vibrational and Geometrical Properties: Density functional theory (DFT) studies on analogues like N-(2-phenoxyethyl)aniline reveal that electron-withdrawing groups (e.g., nitro, chloro) reduce electron density on the aniline ring, altering dipole moments and vibrational modes . For the target compound, computational modeling would predict similar effects from the pyridine’s inductive electron withdrawal.
  • Solubility and LogD: The tetrahydrofuran moiety in N-{2-[2-(tert-Butyl)phenoxy]ethyl}-3-(tetrahydrofuran-2-ylmethoxy)aniline likely improves solubility in polar solvents, whereas the target compound’s pyridine may offer intermediate polarity (predicted LogD ~2–3).

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